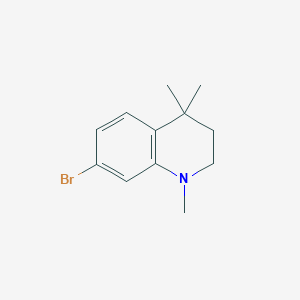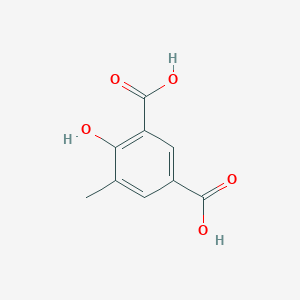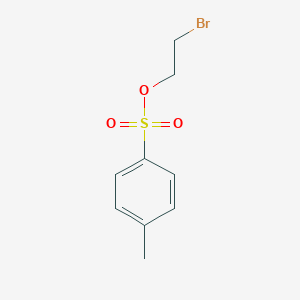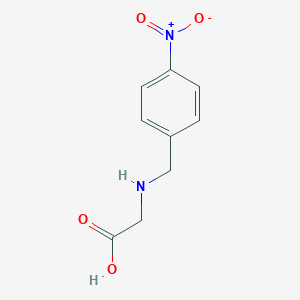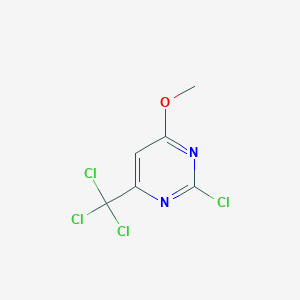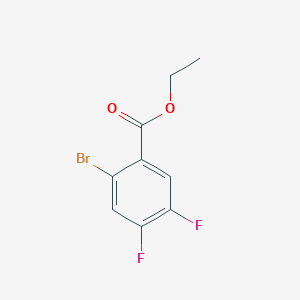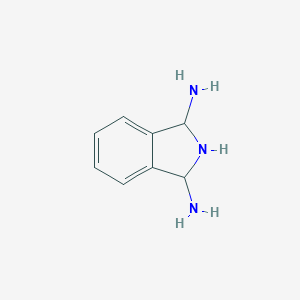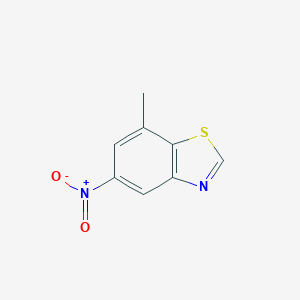
7-Methyl-5-nitro-1,3-benzothiazole
Descripción general
Descripción
7-Methyl-5-nitro-1,3-benzothiazole (MNB) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MNB is a heterocyclic compound that contains a benzothiazole ring with a nitro group and a methyl group attached to it. The compound has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific applications.
Mecanismo De Acción
7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various cellular targets. 7-Methyl-5-nitro-1,3-benzothiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit antibacterial activity by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-Methyl-5-nitro-1,3-benzothiazole has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methyl-5-nitro-1,3-benzothiazole in lab experiments is its ability to exhibit multiple biological activities. This makes the compound a potential candidate for drug development and other scientific applications. However, one of the limitations of using 7-Methyl-5-nitro-1,3-benzothiazole is its potential toxicity. The compound has been found to exhibit cytotoxicity in some studies, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 7-Methyl-5-nitro-1,3-benzothiazole. One potential direction is the development of 7-Methyl-5-nitro-1,3-benzothiazole-based drugs for the treatment of neurological disorders. Another potential direction is the synthesis of 7-Methyl-5-nitro-1,3-benzothiazole derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action and its potential use in various scientific applications.
Conclusion:
7-Methyl-5-nitro-1,3-benzothiazole is a synthetic compound that exhibits various biological activities, making it a potential candidate for drug development and other scientific applications. The compound's mechanism of action is not fully understood, but studies have shown that it interacts with various cellular targets to exhibit its biological activities. 7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, as well as potential use in the treatment of neurological disorders. However, the compound's potential toxicity can limit its use in certain applications. Further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's potential and to develop 7-Methyl-5-nitro-1,3-benzothiazole-based drugs with improved biological activities and reduced toxicity.
Aplicaciones Científicas De Investigación
7-Methyl-5-nitro-1,3-benzothiazole has been extensively studied for its potential use in drug development. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 7-Methyl-5-nitro-1,3-benzothiazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
196205-27-3 |
|---|---|
Nombre del producto |
7-Methyl-5-nitro-1,3-benzothiazole |
Fórmula molecular |
C8H6N2O2S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
7-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |
Clave InChI |
LQSHSFOUMDTSGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
Sinónimos |
Benzothiazole, 7-methyl-5-nitro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

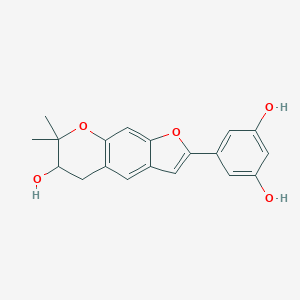
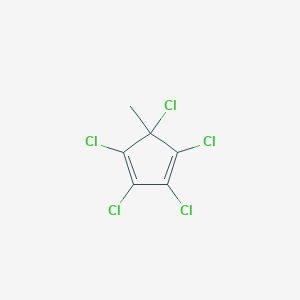
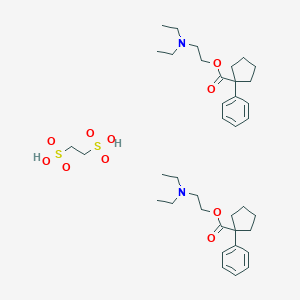
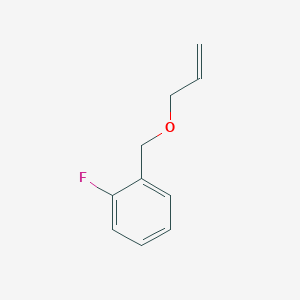
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
